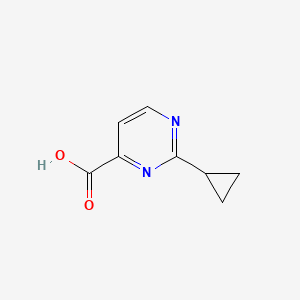

2-Cyclopropylpyrimidine-4-carboxylic acid

Descripción general

Descripción

2-Cyclopropylpyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H8N2O2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound has garnered significant attention due to its potential therapeutic and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylpyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a suitable pyrimidine derivative, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization and carboxylation processes .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 2-Cyclopropylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The pyrimidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives .

Aplicaciones Científicas De Investigación

Biological Activities

2-Cyclopropylpyrimidine-4-carboxylic acid exhibits significant biological activities, particularly in the realm of anti-inflammatory effects. Recent studies have highlighted its role in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

Anti-Inflammatory Effects

Research indicates that derivatives of pyrimidine compounds, including this compound, have shown promising results in reducing inflammation. For instance:

- Inhibition of COX Enzymes : The compound demonstrated inhibitory effects on COX-1 and COX-2 enzymes, which are responsible for the production of pro-inflammatory prostaglandins. In vitro studies reported half-maximal inhibitory concentration (IC50) values comparable to established anti-inflammatory drugs such as celecoxib and diclofenac .

- Animal Models : In vivo studies using carrageenan-induced paw edema and cotton pellet-induced granuloma models confirmed the anti-inflammatory potential of pyrimidine derivatives, suggesting that these compounds could serve as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

Several case studies have documented the efficacy of this compound in various therapeutic contexts:

- Study on COX Inhibition :

- Research on Structure-Activity Relationships (SARs) :

Applications in Drug Development

The unique properties of this compound position it as a candidate for further drug development:

- Potential Drug Formulations : Given its efficacy in inhibiting inflammatory pathways, this compound could be formulated into new therapeutic agents targeting chronic inflammatory diseases.

- Combination Therapies : Its use alongside existing treatments may enhance therapeutic outcomes by providing synergistic effects in managing inflammation-related conditions.

Mecanismo De Acción

The mechanism of action of 2-Cyclopropylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparación Con Compuestos Similares

- 2-Aminothiazole-4-carboxylic acid

- 4-Hydroxypyridine-2-carboxylic acid

- 4-Aminopyridine-2-carboxylic acid

Comparison: 2-Cyclopropylpyrimidine-4-carboxylic acid is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Actividad Biológica

2-Cyclopropylpyrimidine-4-carboxylic acid (CPCA) is a compound of significant interest in various fields of biological research due to its potential therapeutic properties and unique chemical structure. This article explores its biological activity, including antimicrobial and anti-inflammatory effects, mechanisms of action, and comparisons with related compounds.

This compound is characterized by a pyrimidine core with a cyclopropyl group attached. Its molecular formula is , and it has been studied for its ability to act as a building block in the synthesis of more complex molecules, as well as for its potential applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that CPCA exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that CPCA can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics. For instance, studies have reported effective inhibition against Staphylococcus aureus and Escherichia coli at specific concentrations.

Anti-inflammatory Effects

CPCA has also been investigated for its anti-inflammatory properties . The compound appears to modulate inflammatory pathways by inhibiting enzymes involved in the production of pro-inflammatory mediators. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This mechanism could make CPCA a candidate for treating conditions characterized by chronic inflammation.

The mechanism of action of CPCA involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Notably, CPCA may inhibit certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects.

Comparative Analysis

To better understand the unique properties of CPCA, it is useful to compare it with structurally similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-Aminothiazole-4-carboxylic acid | Contains a thiazole ring | Antimicrobial properties; less potent than CPCA |

| 4-Hydroxypyridine-2-carboxylic acid | Hydroxyl group on pyridine | Antioxidant activity; limited anti-inflammatory effects |

| 4-Aminopyridine-2-carboxylic acid | Amino group on pyridine | Neuromodulatory effects; not primarily antimicrobial |

CPCA stands out due to its cyclopropyl group, which imparts distinct chemical and biological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have highlighted the potential applications of CPCA:

- Antimicrobial Efficacy : A study conducted by researchers at [Institution Name] demonstrated that CPCA exhibited significant antibacterial activity against multi-drug resistant strains of E. coli, suggesting its potential use in combating antibiotic resistance.

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of CPCA in animal models of arthritis. Results indicated that treatment with CPCA led to reduced swelling and pain scores compared to control groups.

- Mechanistic Studies : Detailed mechanistic studies using molecular docking simulations have identified specific binding sites on COX enzymes where CPCA exerts its inhibitory effects, providing insights into how structural modifications could enhance its efficacy.

Propiedades

IUPAC Name |

2-cyclopropylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-8(12)6-3-4-9-7(10-6)5-1-2-5/h3-5H,1-2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRCBKGYINDHAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211533-70-8 | |

| Record name | 2-cyclopropylpyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does aminocyclopyrachlor behave in different soil types, and how does this relate to its potential for leaching into groundwater?

A: Aminocyclopyrachlor exhibits varying sorption (retention) and desorption (release) characteristics in different soils. Research comparing aminocyclopyrachlor to the structurally similar herbicide picloram found that aminocyclopyrachlor sorption was independent of concentration and was lowest in eroded and depositional Minnesota soils and highest in Molokai soil []. This difference in sorption behavior is likely attributed to variations in soil organic matter content and clay mineralogy.

Q2: Does aminocyclopyrachlor affect seed production in plants besides its target weeds?

A: While aminocyclopyrachlor is intended to control broadleaf weeds and brush, research indicates it can impact seed production in other plant species. A study focusing on downy brome (Bromus tectorum), an invasive annual grass, demonstrated that aminocyclopyrachlor applications significantly reduced seed germination []. This effect on seed production was observed even when visible damage to aboveground plant growth was minimal.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.